tri-GalNAc biotin
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Overview
Description
Triantennary N-acetylgalactosamine biotin is a biotinylated asialoglycoprotein receptor ligand used in lysosomal targeting chimera research and development. This compound comprises a triantennary N-acetylgalactosamine joined by a polyethylene glycol linker to biotin . It is primarily used for targeted protein degradation, particularly in liver cells, by exploiting the asialoglycoprotein receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triantennary N-acetylgalactosamine biotin involves conjugating triantennary N-acetylgalactosamine to biotin through a polyethylene glycol linker. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a suitable reagent such as N-hydroxysuccinimide.
Conjugation to Polyethylene Glycol Linker: The activated biotin is then conjugated to a polyethylene glycol linker.
Attachment of Triantennary N-acetylgalactosamine: Finally, the triantennary N-acetylgalactosamine is attached to the polyethylene glycol linker.
Industrial Production Methods
Industrial production methods for triantennary N-acetylgalactosamine biotin are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Triantennary N-acetylgalactosamine biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to modify its properties.
Conjugation Reactions: The compound can be conjugated with antibodies or fragments of antibodies to generate new degraders.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of triantennary N-acetylgalactosamine biotin include:
- N-hydroxysuccinimide for biotin activation.
- Polyethylene glycol as a linker.
- Triantennary N-acetylgalactosamine for conjugation .
Major Products Formed
The major products formed from these reactions are biotinylated asialoglycoprotein receptor ligands, which can be used for targeted protein degradation .
Scientific Research Applications
Triantennary N-acetylgalactosamine biotin has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Facilitates the study of protein degradation pathways and receptor-mediated endocytosis.
Medicine: Employed in targeted drug delivery systems and therapeutic applications, particularly for liver diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of triantennary N-acetylgalactosamine biotin involves its interaction with the asialoglycoprotein receptor on liver cells. The compound facilitates the uptake of NeutrAvidin through the asialoglycoprotein receptor, leading to the delivery of NeutrAvidin to lysosomes for degradation . This process is mediated by receptor-mediated endocytosis and trafficking of the compound to lysosomes .
Comparison with Similar Compounds
Similar Compounds
PROteolysis TArgeting Chimera (PROTAC): Targets cytosolic proteins for degradation via the ubiquitin-proteasome system.
AUtophagy-TArgeting Chimera (AUTAC): Degrades proteins and organelles using autophagy.
Uniqueness
Triantennary N-acetylgalactosamine biotin is unique in its ability to target extracellular proteins for degradation through the asialoglycoprotein receptor, making it particularly effective for liver-specific applications .
Properties
Molecular Formula |
C83H146N14O34S |
---|---|
Molecular Weight |
1916.2 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C83H146N14O34S/c1-52(101)92-70-76(116)73(113)56(45-98)129-79(70)126-33-9-6-17-60(104)84-25-12-28-87-64(108)22-37-123-49-83(50-124-38-23-65(109)88-29-13-26-85-61(105)18-7-10-34-127-80-71(93-53(2)102)77(117)74(114)57(46-99)130-80,51-125-39-24-66(110)89-30-14-27-86-62(106)19-8-11-35-128-81-72(94-54(3)103)78(118)75(115)58(47-100)131-81)97-68(112)20-31-90-67(111)21-36-120-41-43-122-44-42-121-40-32-91-63(107)16-5-4-15-59-69-55(48-132-59)95-82(119)96-69/h55-59,69-81,98-100,113-118H,4-51H2,1-3H3,(H,84,104)(H,85,105)(H,86,106)(H,87,108)(H,88,109)(H,89,110)(H,90,111)(H,91,107)(H,92,101)(H,93,102)(H,94,103)(H,97,112)(H2,95,96,119)/t55-,56+,57+,58+,59-,69-,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+/m0/s1 |
InChI Key |
NHWBOGPIUOYMOB-PFPVVHCWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)CO)O)O |
Origin of Product |
United States |
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